[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 1224001-62-0
Cat. No.: VC4755806
Molecular Formula: C24H23BrN4O4
Molecular Weight: 511.376
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1224001-62-0 |
|---|---|
| Molecular Formula | C24H23BrN4O4 |
| Molecular Weight | 511.376 |
| IUPAC Name | [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C24H23BrN4O4/c1-13-6-8-18(10-14(13)2)29-15(3)22(27-28-29)24(30)32-12-20-16(4)33-23(26-20)19-11-17(25)7-9-21(19)31-5/h6-11H,12H2,1-5H3 |
| Standard InChI Key | IXOPGIZFANUDCX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C)C |
Introduction
The compound [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule featuring multiple functional groups, including oxazole, triazole, and carboxylate moieties. These structural elements are characteristic of compounds with diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. The presence of bromine and methoxy substituents enhances its chemical reactivity and potential interactions with biological targets.
Synthesis
The synthesis of such complex organic molecules typically involves multi-step reactions. These steps may include:
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Formation of Oxazole Ring: This could involve condensation reactions between appropriate precursors.
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Introduction of Triazole Moiety: This might involve click chemistry or other methods to form the triazole ring.
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Attachment of Carboxylate Group: This could be achieved through esterification or amidation reactions.
Each step requires careful optimization of reaction conditions to maximize yield and purity.
Biological Activities
Compounds with similar structures have shown potential in medicinal chemistry due to their diverse functionalities. These include:
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Anti-inflammatory Activity: Some heterocyclic compounds have been found to exhibit anti-inflammatory properties.
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Antimicrobial Activity: The presence of certain functional groups can confer antimicrobial activity.
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Anticancer Activity: Triazole and oxazole rings are often explored for their anticancer potential.
| Activity | Potential Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Antimicrobial | Disruption of microbial cell walls or enzymes |
| Anticancer | Inhibition of cell proliferation or induction of apoptosis |
Research Findings and Applications
While specific research findings on [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate are not available, compounds with similar structures are being explored in various scientific fields:
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Medicinal Chemistry: For their potential therapeutic applications.
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Drug Discovery: As part of screening libraries to identify new lead compounds.
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Biological Studies: To understand their interactions with biological targets.
| Field | Application |
|---|---|
| Medicinal Chemistry | Therapeutic applications |
| Drug Discovery | Screening libraries |
| Biological Studies | Understanding biological interactions |
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